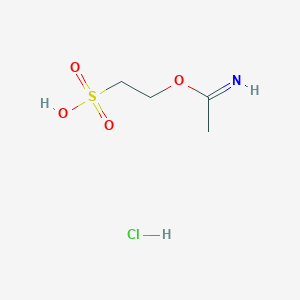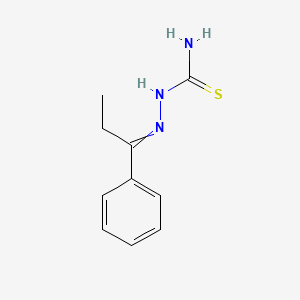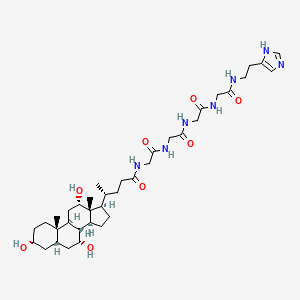
Cholyltetraglycylhistamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholyltetraglycylhistamine is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It is a derivative of histamine, a biogenic amine involved in local immune responses, and is modified with cholyl and glycine groups to enhance its properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholyltetraglycylhistamine typically involves the stepwise addition of glycine residues to a histamine backbone, followed by the conjugation of a cholyl group. The process can be summarized as follows:
Histamine Activation: Histamine is first activated using a suitable reagent such as carbodiimide to form an intermediate that can react with glycine.
Glycine Addition: Glycine is added stepwise under controlled conditions, often using protecting groups to ensure selective reactions. Each addition requires activation of the carboxyl group of glycine, typically using reagents like N-hydroxysuccinimide (NHS) and carbodiimide.
Cholyl Conjugation: The final step involves the conjugation of the cholyl group to the tetraglycylhistamine intermediate. This step is usually carried out under mild conditions to preserve the integrity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Cholyltetraglycylhistamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the histamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the histamine moiety, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Cholyltetraglycylhistamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and conjugation reactions.
Biology: Investigated for its potential role in modulating histamine receptors and related pathways.
Medicine: Explored for its potential therapeutic applications, particularly in targeting histamine-related conditions.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of cholyltetraglycylhistamine involves its interaction with histamine receptors. The cholyl and glycine modifications enhance its binding affinity and selectivity for specific receptor subtypes. This interaction can modulate various physiological responses, including immune reactions and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- Cholyldiglycylhistamine
- Cholyltriglycylhistamine
- Cholylglycylhistamine
Uniqueness
Cholyltetraglycylhistamine is unique due to the presence of four glycine residues, which enhance its solubility and stability compared to its analogs. This makes it a valuable compound for various applications, particularly in research and therapeutic contexts.
Properties
CAS No. |
98584-70-4 |
|---|---|
Molecular Formula |
C37H59N7O8 |
Molecular Weight |
729.9 g/mol |
IUPAC Name |
(4R)-N-[2-[[2-[[2-[[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C37H59N7O8/c1-21(25-5-6-26-35-27(14-29(47)37(25,26)3)36(2)10-8-24(45)12-22(36)13-28(35)46)4-7-30(48)40-17-32(50)42-19-34(52)43-18-33(51)41-16-31(49)39-11-9-23-15-38-20-44-23/h15,20-22,24-29,35,45-47H,4-14,16-19H2,1-3H3,(H,38,44)(H,39,49)(H,40,48)(H,41,51)(H,42,50)(H,43,52)/t21-,22+,24-,25-,26+,27+,28-,29+,35+,36+,37-/m1/s1 |
InChI Key |
BLDKLXOVVLBBIN-KZAFNTRISA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


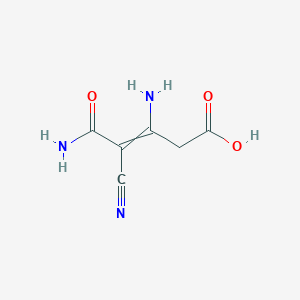
![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
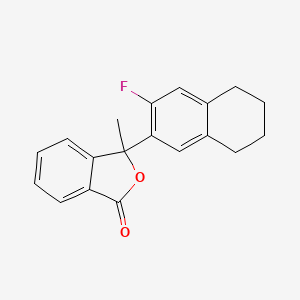
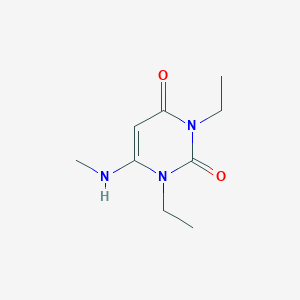
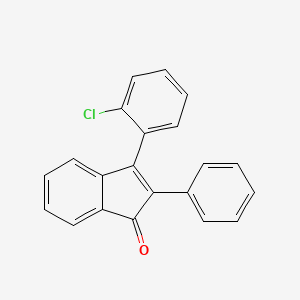
![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)
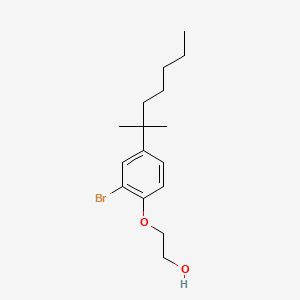
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
